molecular formula C15H24N2O2 B15197142 3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one CAS No. 1676-49-9

3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one

Cat. No.: B15197142
CAS No.: 1676-49-9
M. Wt: 264.36 g/mol
InChI Key: ZATKVRIJXYUBSF-UHFFFAOYSA-N
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Description

3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one is a complex organic compound with a unique structure that includes a morpholine ring and an azepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azepinone Core: The azepinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine under basic conditions.

    Methylation: The final step involves the methylation of the azepinone core at the 3, 5, and 7 positions using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its morpholine moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The azepinone core may also play a role in binding to specific sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5,7-Trimethyl-1-(2-(4-piperidinyl)ethyl)-1,3-dihydro-2H-azepin-2-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    3,5,7-Trimethyl-1-(2-(4-pyrrolidinyl)ethyl)-1,3-dihydro-2H-azepin-2-one: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in 3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one imparts unique properties, such as increased solubility and specific receptor interactions, distinguishing it from similar compounds with different ring structures.

Properties

CAS No.

1676-49-9

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

3,5,7-trimethyl-1-(2-morpholin-4-ylethyl)-3H-azepin-2-one

InChI

InChI=1S/C15H24N2O2/c1-12-10-13(2)15(18)17(14(3)11-12)5-4-16-6-8-19-9-7-16/h10-11,13H,4-9H2,1-3H3

InChI Key

ZATKVRIJXYUBSF-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C=C(N(C1=O)CCN2CCOCC2)C)C

Origin of Product

United States

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